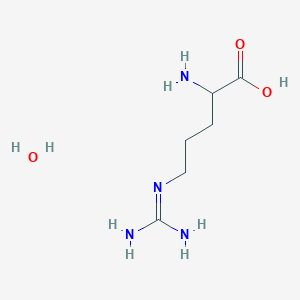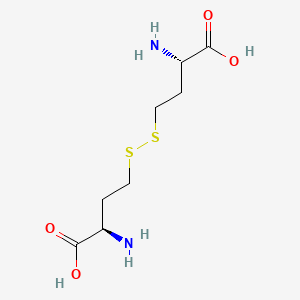
DL-Arginine monohydrate
Übersicht
Beschreibung
DL-Arginine monohydrate is a racemic mixture of the amino acid arginine, containing both D- and L- forms. Arginine is one of the 20 naturally occurring amino acids and is known for its role in protein synthesis and various metabolic pathways. It is particularly notable for its involvement in the production of nitric oxide, a critical signaling molecule in the cardiovascular system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DL-Arginine monohydrate can be synthesized through the chemical reaction of L-ornithine with cyanamide, followed by hydrolysis. The reaction typically involves the use of strong acids or bases to facilitate the conversion and purification processes .
Industrial Production Methods: In industrial settings, this compound is often produced via fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce arginine, which is then extracted and purified to obtain the desired compound .
Types of Reactions:
Oxidation: DL-Arginine can undergo oxidation to form nitric oxide and citrulline. This reaction is catalyzed by the enzyme nitric oxide synthase.
Reduction: Although less common, arginine can be reduced under specific conditions to form various derivatives.
Substitution: DL-Arginine can participate in substitution reactions, particularly in the formation of peptide bonds during protein synthesis.
Common Reagents and Conditions:
Oxidation: Nitric oxide synthase, oxygen, and cofactors such as tetrahydrobiopterin.
Reduction: Reducing agents like sodium borohydride under controlled conditions.
Substitution: Amino acids, peptide coupling reagents like carbodiimides.
Major Products:
Oxidation: Nitric oxide, citrulline.
Reduction: Various arginine derivatives.
Substitution: Peptides and proteins.
Wissenschaftliche Forschungsanwendungen
DL-Arginine monohydrate has a wide range of applications in scientific research:
Chemistry: Used in the study of amino acid complexation dynamics and crystal structure formations.
Biology: Investigated for its role in cellular signaling, particularly in the production of nitric oxide.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, immune response modulation, and wound healing.
Wirkmechanismus
DL-Arginine monohydrate exerts its effects primarily through its role as a precursor to nitric oxide. Nitric oxide is produced by the enzyme nitric oxide synthase, which catalyzes the oxidation of arginine to citrulline and nitric oxide. Nitric oxide acts as a signaling molecule, regulating vascular tone, immune response, and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
L-Arginine: The naturally occurring form of arginine, primarily involved in protein synthesis and nitric oxide production.
D-Arginine: The non-proteinogenic form, less common in biological systems but used in specific research applications.
Uniqueness: DL-Arginine monohydrate is unique in that it contains both D- and L- forms of arginine, allowing it to be used in a broader range of applications compared to its individual enantiomers. This racemic mixture provides a more comprehensive understanding of arginine’s biochemical properties and potential therapeutic uses .
Eigenschaften
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDHWXLTNDKLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158435-28-0 | |
| Record name | Arginine, dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158435-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B7821416.png)


![sodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen phosphate](/img/structure/B7821444.png)


![(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B7821468.png)



